3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
Overview
Description
3-Benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromen-2-one core substituted with benzyl and methoxybenzyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Benzylation and Methoxybenzylation: The chromen-2-one core is then subjected to benzylation and methoxybenzylation reactions. These steps typically involve the use of benzyl bromide and 3-methoxybenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Final Coupling: The final step involves the coupling of the benzylated and methoxybenzylated intermediates under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.
Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzyl and methoxybenzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Chromen-2-one derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties. This specific compound may exhibit similar activities, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is not fully elucidated but is believed to involve interactions with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzyl and methoxybenzyl groups may enhance the compound’s binding affinity and specificity for certain targets, influencing pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory activities.
Scopoletin: Another hydroxylated coumarin with potential therapeutic effects.
Uniqueness
3-Benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromen-2-one derivatives. The presence of both benzyl and methoxybenzyl groups can enhance its pharmacokinetic properties and target specificity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-benzyl-5-[(3-methoxyphenyl)methoxy]-4,7-dimethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-17-12-23(29-16-20-10-7-11-21(14-20)28-3)25-18(2)22(26(27)30-24(25)13-17)15-19-8-5-4-6-9-19/h4-14H,15-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFQGAZZCVUXRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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